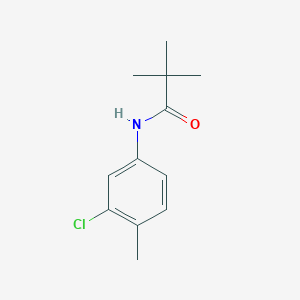

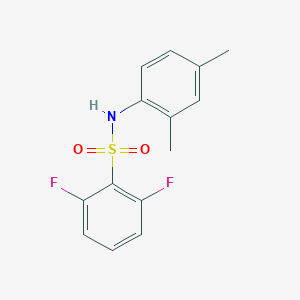

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide, also known as Clomazone, is a herbicide that is commonly used in agriculture to control the growth of weeds. It is a member of the triketone herbicide family and is known for its selective action against broadleaf weeds and grasses. Clomazone is widely used in soybean, cotton, and peanut crops, among others.

Mecanismo De Acción

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting the biosynthesis of carotenoids, this compound disrupts the photosynthetic process in plants, leading to their death. This compound is selective in its action, meaning that it only affects the growth of certain plants and not others.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, as mentioned earlier, which leads to the disruption of the photosynthetic process. This disruption can cause a decrease in the production of ATP, which is the energy currency of cells. This compound can also cause oxidative stress in plants by increasing the production of reactive oxygen species (ROS). This can lead to damage to the plant's DNA, proteins, and lipids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its pre-emergence activity makes it an ideal herbicide for these experiments, as it can control weed growth before the plants emerge from the soil. This compound is also relatively easy to apply and has a low toxicity to animals and humans. However, its selective action can make it difficult to use in certain experiments where a broad-spectrum herbicide is required.

Direcciones Futuras

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of new formulations of the herbicide that are more effective and less toxic to the environment. Another area of research is the study of the effects of this compound on non-target organisms, such as insects and birds. Finally, there is a need for more research on the long-term effects of this compound on soil health and the potential for the development of herbicide-resistant weeds.

Conclusion

In conclusion, this compound is a herbicide that is widely used in agriculture to control the growth of weeds. It is synthesized by the reaction of 3-chloro-4-methylbenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base. This compound works by inhibiting the biosynthesis of carotenoids in plants, leading to their death. It has been extensively studied for its herbicidal properties and is an important tool for weed management in crops. However, there is a need for more research on its long-term effects on soil health and the potential for the development of herbicide-resistant weeds.

Métodos De Síntesis

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is synthesized by the reaction of 3-chloro-4-methylbenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization to obtain pure this compound.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including common lambsquarters, pigweed, and velvetleaf. This compound is also known for its pre-emergence activity, which means that it can control weed growth before the weeds emerge from the soil. This property makes it an important tool for weed management in crops.

Propiedades

Fórmula molecular |

C12H16ClNO |

|---|---|

Peso molecular |

225.71 g/mol |

Nombre IUPAC |

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H16ClNO/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Clave InChI |

MGCIZHQKQMWQGC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)Cl |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

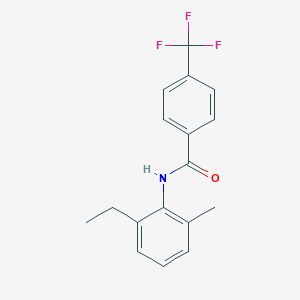

![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)

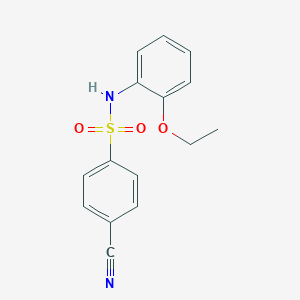

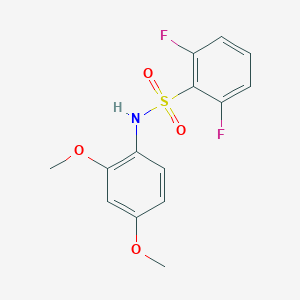

![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)

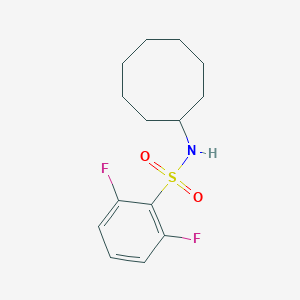

![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)

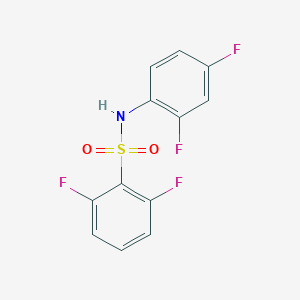

![N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)